molecular formula C8H10ClNO2 B8765640 2-(4-Amino-2-chlorophenoxy)ethan-1-ol

2-(4-Amino-2-chlorophenoxy)ethan-1-ol

Cat. No. B8765640
M. Wt: 187.62 g/mol
InChI Key: GNWWOMXOWQKKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-2-chlorophenoxy)ethan-1-ol is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Amino-2-chlorophenoxy)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-2-chlorophenoxy)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Amino-2-chlorophenoxy)ethan-1-ol

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(4-amino-2-chlorophenoxy)ethanol

InChI

InChI=1S/C8H10ClNO2/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5,11H,3-4,10H2

InChI Key

GNWWOMXOWQKKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl-(2-(2-chloro-4-nitrophenoxy)ethoxy)dimethylsilane (475 mg, 1.4 mmol) and SnCl2.2H2O (1.07 g, 5.7 mmol) in EtOH (40 mL) was heated to reflux and stirred for 4 hr. After allowing to cool, the mixture was poured into EtOAc (50 mL) and saturated NaHCO3 (50 mL), then filtered through celite. The filtrate was partitioned and the aqueous layer extracted with EtOAc (2×50 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated under vacuum to leave a crude residue. The residue was dry-loaded on to silica gel and purified by column chromatography on silica gel using EtOAc/heptane (2:8 to 1:0) as eluent to give the product (9 mg, 3% yield).
Name
tert-butyl-(2-(2-chloro-4-nitrophenoxy)ethoxy)dimethylsilane
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
3%

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